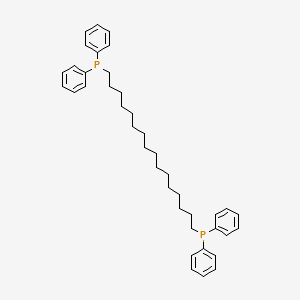
(Hexadecane-1,16-diyl)bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexadecane-1,16-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two diphenylphosphane groups attached to a hexadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexadecane-1,16-diyl)bis(diphenylphosphane) typically involves the reaction of hexadecane-1,16-diol with diphenylphosphane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane groups. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Hexadecane-1,16-diyl)bis(diphenylphosphane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexadecane-1,16-diyl)bis(diphenylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The diphenylphosphane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (Hexadecane-1,16-diyl)bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Hexadecane-1,16-diyl)bis(diphenylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Hexadecane-1,16-diyl)bis(diphenylphosphane) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a precursor for the synthesis of biologically active phosphane derivatives.
Medicine
In medicine, (Hexadecane-1,16-diyl)bis(diphenylphosphane) and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and surface coatings.
Mécanisme D'action
The mechanism of action of (Hexadecane-1,16-diyl)bis(diphenylphosphane) involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Octadecane-1,18-diyl)bis(diphenylphosphane): Similar structure with an octadecane backbone.
(Dodecane-1,12-diyl)bis(diphenylphosphane): Similar structure with a dodecane backbone.
(Hexane-1,6-diyl)bis(diphenylphosphane): Similar structure with a hexane backbone.
Uniqueness
(Hexadecane-1,16-diyl)bis(diphenylphosphane) is unique due to its specific chain length and the presence of two diphenylphosphane groups. This structure provides distinct steric and electronic properties, making it suitable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
82195-42-4 |
|---|---|
Formule moléculaire |
C40H52P2 |
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
16-diphenylphosphanylhexadecyl(diphenyl)phosphane |
InChI |
InChI=1S/C40H52P2/c1(3-5-7-9-11-25-35-41(37-27-17-13-18-28-37)38-29-19-14-20-30-38)2-4-6-8-10-12-26-36-42(39-31-21-15-22-32-39)40-33-23-16-24-34-40/h13-24,27-34H,1-12,25-26,35-36H2 |
Clé InChI |
IFRLCDHUEKHNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



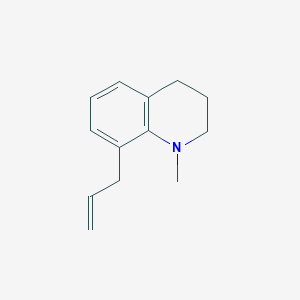

![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
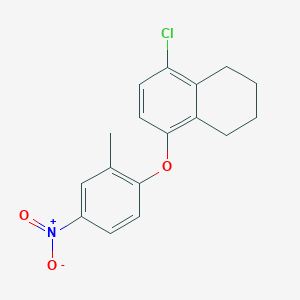
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
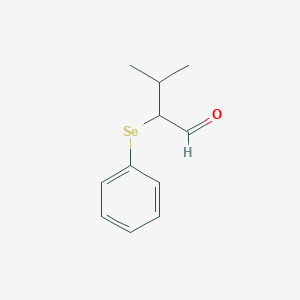
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
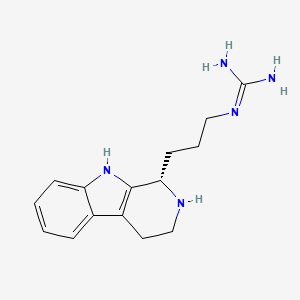
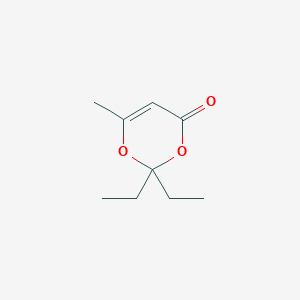
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)

